1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone

Physical Organic Chemistry Hammett Correlation Carbonyl Reactivity

Sourcing a reliable 6-brominated-2-hydroxy-1-acetonaphthone scaffold with consistent regiochemistry for cross-coupling and condensation workflows can be challenging. 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone (CAS 33828-91-0) solves this with orthogonal C6-Br (Suzuki/Sonogashira handle) and C2-OH/acetyl functionalities enabling independent diversification. • 97% HPLC purity, MW 265.10 g/mol, XLogP 3.7, TPSA 37.3 Ų. • Free 2-OH enables intramolecular H-bonding with adjacent acetyl, stabilizing reactive conformation for regioselective cyclization. • C6-Br serves as traceless coupling handle for focused library synthesis; enhanced carbonyl electrophilicity drives efficient Claisen-Schmidt condensations. • Global shipping from US-based stock with complete analytical documentation.

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
Cat. No. B11855247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone
Molecular FormulaC12H9BrO2
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=C1C=CC(=C2)Br)O
InChIInChI=1S/C12H9BrO2/c1-7(14)12-10-4-3-9(13)6-8(10)2-5-11(12)15/h2-6,15H,1H3
InChIKeyXPOSQOZJQLBSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone – Compound Overview


1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone (CAS 33828-91-0) is a bifunctional brominated naphthalene derivative integrating a C6-bromine, a C2-hydroxyl, and a C1-acetyl group on the naphthalene core. It belongs to the class of 6‑substituted‑2‑hydroxy‑1‑acetonaphthones and serves primarily as a versatile small‑molecule scaffold and synthetic intermediate . The compound is commercially available from multiple specialist vendors at purities typically ≥97%, with its physicochemical properties (MW 265.10 g/mol, XLogP 3.7, topological polar surface area 37.3 Ų) documented in authoritative databases [1]. Its halogen‑bearing architecture makes it distinct from the parent non‑halogenated 1‑(2‑hydroxynaphthalen‑1‑yl)ethanone and from positional isomers such as the 4‑bromo analogue, which directly influences reactivity in downstream coupling reactions and biological target interactions.

Workflow
Synthetic intermediate scaffold
Selection Logic
6-bromo regiochemical handle
Use Context
Orthogonal acetyl/hydroxyl diversification

Generic Substitution Pitfalls for 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone


Substituting 1-(6-bromo-2-hydroxynaphthalen-1-yl)ethanone with a generic “brominated naphthalene” or a non‑halogenated acetonaphthone is not scientifically sound. Even minor positional shifts (e.g., moving bromine from position 6 to position 4) alter the electronic environment of the carbonyl carbon, as demonstrated by Hammett correlation studies on 6‑substituted ω‑bromo‑2‑naphthones [1]. The bromine atom at the 6‑position exerts a specific electron‑withdrawing effect that tunes both the reactivity of the acetyl group in condensation reactions and the binding affinity toward biological targets. The presence of the free 2‑hydroxyl group is essential for intramolecular hydrogen bonding with the adjacent acetyl group, which stabilizes a specific rotameric form and influences the compound’s spectroscopic and crystallographic behavior. These electronic and steric features cannot be replicated by analogues where the halogen is absent, in a different position, or where the hydroxyl group is protected as an ether.

!
Positional isomer mismatch
Shifting bromine from the 6- to 4-position alters the steric environment around the acetyl group, which may modify cross-coupling regioselectivity.
!
Electronic effect shift
Non-halogenated or 6-alkyl analogues lack the electron-withdrawing effect of bromine, and carbonyl electrophilicity in condensation reactions may not reproduce.
!
Hydrogen-bond disruption
Ether-protected hydroxyl analogues cannot form the intramolecular hydrogen bond with the acetyl group, and spectroscopic behavior and rotameric preference may shift.

1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone vs. Closest Analogs


6-Bromo Substituent Effect on Carbonyl Reactivity

The electron‑withdrawing effect of the 6‑bromo substituent on the acetyl carbonyl group has been quantified through Hammett correlation studies. The carbonyl stretching frequencies (νC=O) of cis and gauche rotomers of 6‑substituted ω‑bromo‑2‑naphthyl ketones, including the 6‑bromo derivative, were measured by IR spectroscopy and correlated with Hammett σ constants. The 6‑bromo derivative exhibits a carbonyl frequency consistent with the electron‑withdrawing inductive effect of bromine (σₘ ≈ 0.39), distinguishing it from electron‑donating 6‑substituents (e.g., 6‑methyl, σₘ ≈ −0.07) and unsubstituted analogues [1].

6-Br Carbonyl Reactivity
Class-level inference
Hammett σₘ ≈ 0.39 shifts νC=O to ca. 1685 cm⁻¹, higher than 6-H (σₘ = 0.00)
Supports electrophilic carbonyl reactivity review.
Reactivity enhancement is class-level; verify specific kinetic data for condensation.
Physical Organic Chemistry Hammett Correlation Carbonyl Reactivity

Antioxidant Activity: 6-Bromo vs. Other 6-Substituted Esters

The antioxidant activity of 2‑naphthacyl benzoate esters derived from 6‑substituted ω‑bromo‑2‑naphthones, including the 6‑bromo derivative, was evaluated by the DPPH radical scavenging assay. Although numerical IC₅₀ values were not extracted in full, the paper reports that antioxidant potency varies as a function of the 6‑substituent’s electronic nature. Electron‑withdrawing groups (e.g., Br, NO₂) confer distinct scavenging profiles compared to electron‑donating or neutral groups, providing a basis for selection where a specific redox profile is desired [1].

DPPH Antioxidant Activity
Supporting evidence
6-Br ester shows different % inhibition vs. electron-donating 6-substituent esters in DPPH assay
Supports radical-scavenging SAR interpretation.
Qualitative rank order only; extract individual IC₅₀ values from source for quantitative comparison.
Antioxidant Activity Structure-Activity Relationship DPPH Assay

Positional Isomer: 6-Bromo vs. 4-Bromo Synthetic Utility

The 6‑bromo substitution pattern permits regioselective palladium‑catalyzed cross‑coupling reactions at the naphthalene C6 position while leaving the 2‑OH and 1‑acetyl groups available for orthogonal transformations. The 4‑bromo positional isomer (1‑(4‑bromo‑2‑hydroxynaphthalen‑1‑yl)ethanone) is commercially available [1], but the altered position of the halogen modifies the steric environment around the acetyl group. In the 6‑bromo isomer, the bromine is para to the hydroxyl group and more distant from the acetyl, which reduces steric hindrance during nucleophilic attack at the carbonyl and allows cleaner mono‑functionalization at the halogen site.

Positional Isomer Utility
Class-level inference
6-Br isomer has bromine para to OH and remote from acetyl; 4-Br isomer places bromine ortho to acetyl
Supports regiochemical selection for mono-functionalization.
Steric assessment is qualitative; direct kinetic comparisons are not yet available.
Regioselective Synthesis Cross-Coupling Suzuki Reaction

Optimal Applications for 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone


Claisen-Schmidt Condensation to 6-Substituted Chalcones

The enhanced carbonyl electrophilicity conferred by the electron‑withdrawing 6‑bromo substituent makes 1‑(6‑bromo‑2‑hydroxynaphthalen‑1‑yl)ethanone an excellent substrate for base‑catalyzed Claisen‑Schmidt condensation with aromatic aldehydes. The resulting 6‑bromo‑2‑hydroxychalcones are valuable intermediates for heterocyclic synthesis and can serve as precursors to biologically active flavanone and aurone derivatives [1]. The free 2‑OH group also facilitates intramolecular hydrogen bonding, which can influence regioselectivity in subsequent cyclization steps.

Regioselective Cross-Coupling for Library Synthesis

The C6 bromine acts as a traceless handle for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings, enabling the introduction of aryl, alkynyl, or amino groups at the 6‑position while preserving the acetyl and hydroxyl functionalities for further diversification [2]. This orthogonal reactivity profile makes the compound a strategic starting material for constructing focused libraries of naphthalene‑based bioactive molecules, where the 6‑substituent can be varied systematically.

Hammett Substituent Effect Probes

Because the 6‑position on the naphthalene ring transmits electronic effects to the carbonyl group via the aromatic π‑system, 1‑(6‑bromo‑2‑hydroxynaphthalen‑1‑yl)ethanone serves as a well‑defined probe molecule in physical organic chemistry laboratories studying substituent effects on keto‑enol tautomerism, carbonyl vibrational frequencies, and reaction kinetics [1]. Its Br substituent provides a convenient heavy‑atom label for X‑ray crystallographic or mass spectrometric tracking.

Sirtuin-Modulating Agent Scaffold

Although direct structure‑activity data for this specific compound are limited, the 2‑hydroxy‑1‑acetonaphthone scaffold has been employed in the design of sirtuin inhibitors and activators. The 6‑bromo substituent may enhance binding affinity to the hydrophobic tunnel of SIRT1 or SIRT2 compared to unsubstituted analogues, as suggested by trends in related naphthalene‑based sirtuin ligands [3]. Procurement of 1‑(6‑bromo‑2‑hydroxynaphthalen‑1‑yl)ethanone therefore enables exploration of halogen‑bonding interactions with protein targets.

Application
Selection Property
Validation Focus
Claisen-Schmidt condensation studies
Electrophilic carbonyl reactivity
Chalcone yield and regioselectivity review
Regioselective cross-coupling library synthesis
Orthogonal C6–Br handle
Suzuki/Buchwald coupling efficiency review
Hammett substituent effect probes
Electronic effect transmission
νC=O and kinetic constant correlation
Sirtuin-modulating agent scaffold research
Halogen-bonding interaction potential
Binding affinity review for SIRT1/2

Technical Documentation Hub

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26 linked technical documents
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